molecular formula C9H6O2 B106348 Phenylpropiolic acid CAS No. 637-44-5

Phenylpropiolic acid

Cat. No.: B106348
CAS No.: 637-44-5
M. Wt: 146.14 g/mol
InChI Key: XNERWVPQCYSMLC-UHFFFAOYSA-N
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Description

Phenylpropiolic acid, also known as 3-Phenylprop-2-ynoic acid, is an organic compound with the molecular formula C₉H₆O₂. It is characterized by the presence of a phenyl group attached to a propiolic acid moiety. This compound is notable for its applications in organic synthesis and its role as an intermediate in various chemical reactions .

Mechanism of Action

Target of Action

Phenylpropiolic acid has been found to interact with several targets, including Aspartate aminotransferase , Aromatic-amino-acid aminotransferase , and Aminotransferase . These enzymes play crucial roles in amino acid metabolism, contributing to the synthesis and degradation of amino acids.

Mode of Action

It’s known that it interacts with its targets, potentially altering their function and leading to changes in the metabolic processes they are involved in .

Biochemical Pathways

This compound is part of the class of organic compounds known as phenylpropanoic acids, which are compounds with a structure containing a benzene ring conjugated to a propanoic acid . It’s involved in the biosynthesis of phenylpropanoids, which are natural products occurring in plants pathways involved in plant resistance . These pathways provide building units of physical barriers against pathogen invasion, synthesizing an array of antibiotic compounds, and producing signals implicated in the mounting of plant resistance .

Pharmacokinetics

It’s known that these properties significantly impact the bioavailability of a compound .

Result of Action

It’s known that when heated with water to 120 °c, it yields phenylacetylene . Chromic acid oxidizes it to benzoic acid; zinc and acetic acid reduce it to cinnamic acid, C 6 H 5 CH=CHCO 2 H, whilst sodium amalgam reduces it to hydrocinnamic acid, C 6 H 5 CH 2 CH 2 CO 2 H .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it’s known to be water-soluble, which may affect its distribution in aquatic environments

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenylpropiolic acid can be synthesized through the action of alcoholic potassium hydroxide on cinnamic acid dibromide. The reaction involves the formation of long needles or prisms of this compound, which melt at 136–137°C . Another method involves the use of potassium hydroxide in alcohol to react with ethyl α,β-dibromo-β-phenylpropionate, followed by refluxing and neutralization with hydrochloric acid .

Industrial Production Methods: Industrial production of this compound typically follows the same synthetic routes as laboratory methods but on a larger scale. The use of efficient reflux systems and large-scale neutralization processes ensures the production of this compound in significant quantities .

Chemical Reactions Analysis

Types of Reactions: Phenylpropiolic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Chromic acid.

    Reduction: Zinc and acetic acid, sodium amalgam.

    Substitution: Strong bases like potassium hydroxide.

Major Products Formed:

Comparison with Similar Compounds

Phenylpropiolic acid can be compared with other similar compounds, such as:

  • Phenylacetylenecarboxylic acid
  • 3-Phenylpropynoic acid
  • 2-Propynoic acid, 3-phenyl-
  • Phenylacetylene monocarboxylic acid
  • β-Phenylpropargylic acid

Uniqueness: this compound is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its ability to undergo oxidation, reduction, and substitution reactions makes it a versatile compound in organic synthesis .

Properties

IUPAC Name

3-phenylprop-2-ynoic acid
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H6O2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-5H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNERWVPQCYSMLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID7060918
Record name 2-Propynoic acid, 3-phenyl-
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Molecular Weight

146.14 g/mol
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Physical Description

Solid
Record name Phenylpropiolic acid
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CAS No.

637-44-5
Record name Phenylpropiolic acid
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Record name Phenylpropiolic acid
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Melting Point

136 - 139 °C
Record name Phenylpropiolic acid
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Synthesis routes and methods I

Procedure details

Cinnamic acid (29.6 g) was dissolved in acetic acid (80 ml) under heating and then bromine (32 g) was added dropwise. After stirring at 50° C. for 15 minutes, the resulting mixture was allowed to cool under standing and water (100 ml) was gradually added. The white crystals formed were filtered, washed with water and dried (yield: 56 g). Potassium hydroxide (56 g) was dissolved into methanol (20 ml) and then the above crystals were added in small portions to this solution. The methanol was removed under stirring with heating over a water bath. The residue was dissolved into 200 ml of water and neutralized with a diluted sulfuric acid under ice cooling. Freed pale yellow oil rapidly solidified. The solidified crystals were filtered and recrystallized from water to afford phenylpropiolic acid (22 g).
Quantity
29.6 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
32 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

(4,7-Diphenyl-1,10-phenanthroline)bis[tris(p-fluorophenyl)phosphine]copper(I) nitrate (10.9 mg, 0.01 mmol) and cesium carbonate (391 mg, 1.20 mmol) were placed in a flask. The reaction vessel was then flushed with nitrogen and closed by means of a septum. Degassed DMF (3.00 ml) was subsequently added and the resulting mixture was stirred for 5 minutes at room temperature. After repeated evacuation and admission of CO2 into the reaction vessel, phenylacetylene (110 μL, 1.00 mmol) was injected. The reaction mixture was stirred at 35° C. and 5 bar of CO2 pressure in a steel autoclave for 12 hours. After the reaction time had expired, the reaction mixture was cooled to room temperature, diluted with water and extracted three times with 100 ml each time of n-hexane. The aqueous fraction was admixed with dilute HCl (1N, 10.0 ml), forming a colorless solid which was filtered off and purified further by recrystallization from water and ethanol. The purified colorless solid (143 mg, 98%) having a melting point of 133-134° C. could be identified as the desired reaction product.
[Compound]
Name
(4,7-Diphenyl-1,10-phenanthroline)bis[tris(p-fluorophenyl)phosphine]copper(I) nitrate
Quantity
10.9 mg
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
391 mg
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reactant
Reaction Step One
Quantity
110 μL
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reactant
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steel
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Synthesis routes and methods III

Procedure details

Phenylpropiolic acid was synthesized according to the method as described in J. Chem. Soc., Vol. 83, page 1154. To a mixture of 42 g of phenylpropiolic acid and 50 ml of methylene chloride was added 42 ml of thionyl chloride, and the mixture was mildly refluxed by heating on a water bath. After the completion of the generation of gas, the solvent and excessive thionyl chloride were distilled off under reduced pressure. The pale yellow liquid thus obtained was gradually added to 300 ml of methanol under cooling with ice. After being allowing to stand overnight, the solvent was distilled off under a reduced pressure, and the residual liquid was washed with water and dried to obtain 44.5 g of almost pure methyl phenylpropiolate.
Quantity
42 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
42 mL
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

An initial experiment was conducted by using 2 mol % of CuCl, 2 mol % of TMEDA (N,N,N′,N′-tetramethylethylenediamine) ligand, and K2CO3 as base for the carboxylation of 1-ethynylbenzene at ambient temperature and atmospheric pressure. Remarkably, phenylpropiolic acid was produced in excellent yield after acid workup. The isolated pure product was characterized by NMR and elemental analysis. Phenylpropiolic acid was further converted into its methylester and characterized by NMR and GC/MS.
Name
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CuCl
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Reaction Step Four

Synthesis routes and methods V

Procedure details

The longer reaction time for the P1 catalysed reaction may be due to the heterogeneous reaction behavior in this solid catalyst system. A reaction intermediate Poly(NHC—CO2)0.5(NHC—Cu)0.5 was synthesized by reaction of Poly(NHC)0.5(NHC—Cu)0.5 (P1) with CO2. This intermediate was directly used to react with stoichiometric amount 1-ethynylbenzene (1 eq. to NHC—CO2) under standard condition without an additional CO2 source. 52% yield of phenylpropiolic acid was obtained in 24 hours. With these experiment results, it is believe that the unique structure of P1 catalyst is the key to the high activities. The free carbene species in the structure are randomly located around copper center and act as an organo catalyst to activate CO2. This essential step may reduce the activation energy barrier for CO2 insertion.
[Compound]
Name
Poly(NHC—CO2)0
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
5(NHC—Cu)0
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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